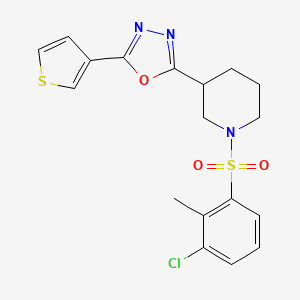
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a chloro group, a dimethylamino group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the chloro and dimethylamino groups. The final step involves the formylation of the imidazole ring to introduce the carbaldehyde group. Reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce the production time. Industrial methods also focus on minimizing waste and ensuring the safety of the processes involved.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carboxylic acid
Reduction: 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
- 5-chloro-2-(methylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde
- 5-chloro-2-(dimethylamino)-1-phenyl-1H-imidazole-4-carbaldehyde
Uniqueness
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)-1H-imidazole-4-carbaldehyde is unique due to the presence of both the dimethylamino group and the chloro group on the imidazole ring, which can significantly influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-chloro-2-(dimethylamino)-1-(4-methylphenyl)imidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-9-4-6-10(7-5-9)17-12(14)11(8-18)15-13(17)16(2)3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXMCATXDAWSDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=C2N(C)C)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2863676.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2863680.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pivalamide](/img/structure/B2863681.png)

![6-Fluoro-1-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2863687.png)
![ethyl 2-(4-fluorobenzamido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2863688.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4,6-trifluorophenyl)sulfanyl]acetamide](/img/structure/B2863692.png)


![2-(3-(Diethylamino)propyl)-1-(3-methoxy-4-propoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2863698.png)
![N-[2-methoxy-4-(methylsulfanyl)butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2863699.png)
